5-(2,3-dichlorophenyl)-2-furaldehyde thiosemicarbazone
Overview
Description
5-(2,3-dichlorophenyl)-2-furaldehyde thiosemicarbazone, also known as 5-DCT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological properties.
Scientific Research Applications
5-(2,3-dichlorophenyl)-2-furaldehyde thiosemicarbazone has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the development of new anticancer agents. Studies have shown that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)-2-furaldehyde thiosemicarbazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, this compound has been shown to have other biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This suggests that this compound may have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2,3-dichlorophenyl)-2-furaldehyde thiosemicarbazone in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, which makes it a promising candidate for further research.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its biological activity. Additionally, this compound has been shown to exhibit cytotoxicity towards normal cells as well as cancer cells, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 5-(2,3-dichlorophenyl)-2-furaldehyde thiosemicarbazone. One area of interest is in the development of new anticancer agents based on the structure of this compound. By modifying the chemical structure of this compound, researchers may be able to improve its potency and selectivity towards cancer cells.
Another area of research is in the development of new treatments for neurological disorders based on the activity of this compound. By studying the mechanism of action of this compound, researchers may be able to identify new targets for drug development.
Finally, there is also potential for research on the use of this compound as a fluorescent probe for imaging biological systems. By modifying the chemical structure of this compound to incorporate a fluorescent group, researchers may be able to use it as a tool for visualizing biological processes in living cells.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. Its unique chemical structure and potential biological properties make it a promising candidate for further study. While there are still many unanswered questions about the mechanism of action and potential applications of this compound, ongoing research is likely to shed new light on this interesting compound.
properties
IUPAC Name |
[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-9-3-1-2-8(11(9)14)10-5-4-7(18-10)6-16-17-12(15)19/h1-6H,(H3,15,17,19)/b16-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMBGINCKDNHV-OMCISZLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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